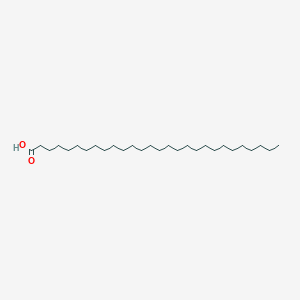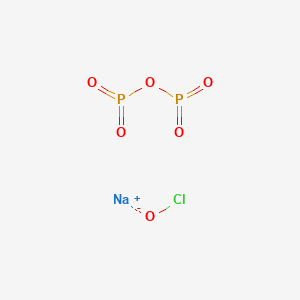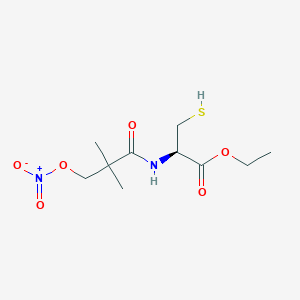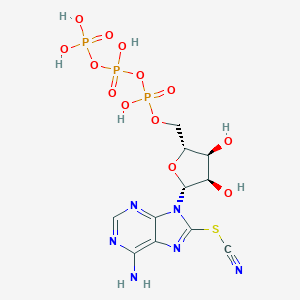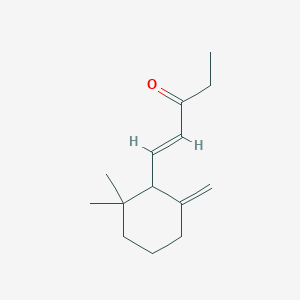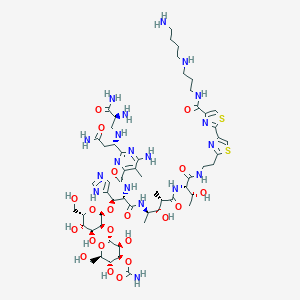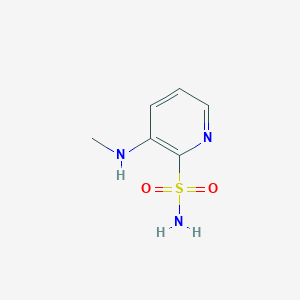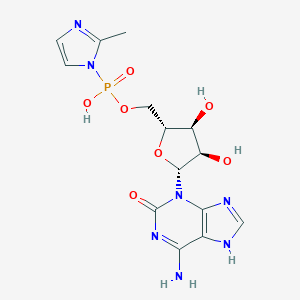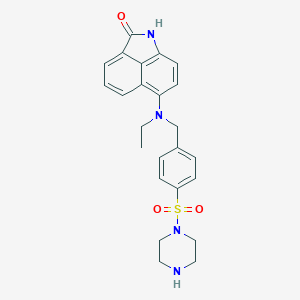
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one, also known as PSB-0739, is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can induce the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation. By inhibiting NF-κB, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
生化和生理效应
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have various biochemical and physiological effects. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to induce apoptosis and block cell cycle progression in cancer cells. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One of the advantages of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its potential as a therapeutic agent for various diseases. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one. One possible direction is to investigate its potential as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents. Another direction is to develop more efficient synthesis methods for N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
合成方法
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis method involves the condensation of 6-aminoindole with piperazine-1-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with 4-bromomethylbenzene. The final step involves the cyclization of the intermediate product to form N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
科学研究应用
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
属性
CAS 编号 |
138384-42-6 |
|---|---|
产品名称 |
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one |
分子式 |
C22H22N4O3S |
分子量 |
450.6 g/mol |
IUPAC 名称 |
6-[ethyl-[(4-piperazin-1-ylsulfonylphenyl)methyl]amino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C24H26N4O3S/c1-2-27(22-11-10-21-23-19(22)4-3-5-20(23)24(29)26-21)16-17-6-8-18(9-7-17)32(30,31)28-14-12-25-13-15-28/h3-11,25H,2,12-16H2,1H3,(H,26,29) |
InChI 键 |
NGECLOKQSIIMIL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
规范 SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
同义词 |
4-PSBAI N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



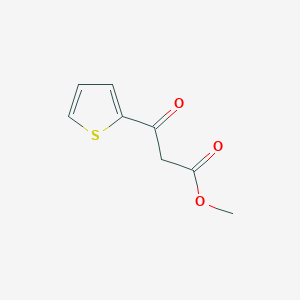
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
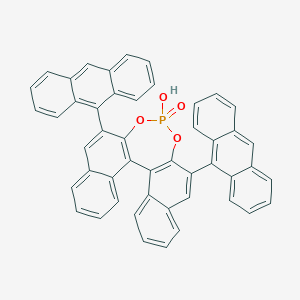
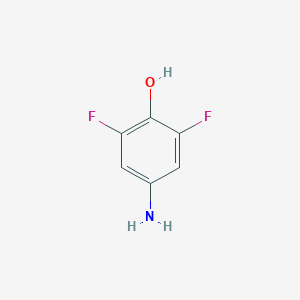
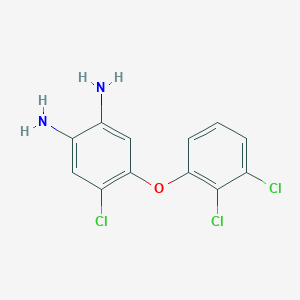
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
